molecular formula C11H15N3O2 B13552856 3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid

3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid

Cat. No.: B13552856
M. Wt: 221.26 g/mol
InChI Key: UNJYOBIWXMEZSB-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H15N3O2 It is known for its unique structure, which includes a pyrazine ring attached to a cyclohexane ring via an amino group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid typically involves the reaction of pyrazine-2-amine with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of an intermediate compound, followed by further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    2-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid: Similar structure but with different positional isomerism.

    3-(Pyridin-2-ylamino)cyclohexane-1-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c15-11(16)8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h4-5,7-9H,1-3,6H2,(H,13,14)(H,15,16)

InChI Key

UNJYOBIWXMEZSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)NC2=NC=CN=C2)C(=O)O

Origin of Product

United States

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